methyl N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]carbamate
Description
This compound features a piperazine core substituted with a 4-methoxyphenyl group at the 1-position. The ethylcarbamate linker connects the piperazine to a furan-2-yl moiety.
Properties
IUPAC Name |
methyl N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O4/c1-24-16-7-5-15(6-8-16)21-9-11-22(12-10-21)17(14-20-19(23)25-2)18-4-3-13-26-18/h3-8,13,17H,9-12,14H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTJQUODLLKBVCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(CNC(=O)OC)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>53.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24816323 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]carbamate typically involves multiple steps. One common method involves the reaction of (E)-1-(furan-2-yl)-N-[(4-methoxyphenyl)methyl]methanimine with ketenes generated in situ from chloro- and dichloroacetic acids and 3-(methoxyimino) butanoic acid . The reaction conditions often require the use of potassium hydride to initiate imine–imine rearrangement, resulting in the formation of the desired carbamate compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]carbamate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify the functional groups attached to the piperazine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly on the furan and methoxyphenyl rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-2,5-dione derivatives .
Scientific Research Applications
Pharmacological Applications
-
Inhibition of Monoacylglycerol Lipase (MAGL) :
- Recent studies have identified methyl N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]carbamate as a candidate for MAGL inhibition. MAGL is involved in the degradation of endocannabinoids, and its inhibition can enhance cannabinoid signaling, potentially benefiting conditions like chronic pain and inflammation .
- Case Study : A study demonstrated that derivatives of this compound showed promising results in preclinical models for enhancing analgesic effects through MAGL inhibition .
-
Anti-Virulence Activity :
- The compound has shown efficacy against Mycobacterium tuberculosis by inhibiting protein tyrosine phosphatase B (PtpB), which is crucial for the bacterium's virulence. This mechanism disrupts signal transduction pathways in macrophages, making it a potential candidate for tuberculosis treatment .
- Research Findings : In vitro studies indicated significant reductions in bacterial virulence when treated with this compound, suggesting its role as an anti-tubercular agent .
-
Anticonvulsant Properties :
- The structural components of the compound suggest potential anticonvulsant activity. Research on similar thiazole-linked compounds has revealed that modifications can lead to enhanced seizure protection in animal models .
- Findings : Compounds with similar scaffolds have been evaluated for their efficacy in preventing seizures, with some exhibiting higher protective effects than traditional anticonvulsants like sodium valproate .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its pharmacological properties. The following factors are essential:
- Furan Ring : Contributes to lipophilicity and may enhance blood-brain barrier penetration.
- Piperazine Moiety : Known for its role in neuropharmacology, it may improve binding affinity to central nervous system targets.
- Methoxyphenyl Group : Enhances overall stability and bioavailability of the compound.
Mechanism of Action
The mechanism of action of methyl N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]carbamate involves its interaction with specific molecular targets. The furan and piperazine moieties can interact with various enzymes and receptors, potentially modulating their activity. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Variations and Functional Groups
The compound’s closest analogues involve piperazine derivatives with aryl substitutions and heterocyclic appendages. Key comparisons include:
Table 1: Structural and Functional Group Comparisons
Key Observations :
- Substituent Position : The target’s para-methoxy group on the phenyl ring may enhance receptor binding compared to ortho-methoxy (Compound 34) or dichloro (Compound 13) substitutions, which alter electron distribution and steric hindrance .
- Linker Flexibility: The ethylcarbamate linker in the target compound offers shorter chain length vs.
- Functional Group Impact : The carbamate group (target) is less polar than carboxamide (Compounds 34/13) or oxadiazole (), which may influence blood-brain barrier penetration .
Key Observations :
- Higher yields (e.g., 85% for Compound 13 ) correlate with electron-withdrawing substituents (e.g., dichlorophenyl), which may stabilize intermediates.
- The target compound’s synthesis would likely require coupling a furan-2-yl-ethylamine with a 4-(4-methoxyphenyl)piperazine intermediate, followed by carbamate formation.
Pharmacological and Physicochemical Properties
Hypothesized Activity :
- The 4-methoxyphenyl group is associated with serotonin (5-HT) or dopamine receptor modulation in analogues .
- The furan-2-yl moiety may enhance π-π stacking in receptor binding pockets, similar to benzofuran derivatives in Compounds 34/13 .
NMR Data :
- Piperazine protons in analogues resonate at δ 2.48–3.53 ppm (¹H NMR), while aromatic protons from methoxyphenyl appear at δ 6.91–7.25 ppm . The target compound’s NMR would show similar patterns but with shifts influenced by the carbamate group.
Biological Activity
Methyl N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]carbamate, also known by its chemical structure and formula, is a compound of interest in pharmacological research due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by the following components:
- Furan Ring : Provides unique chemical properties and potential interaction sites.
- Piperazine Moiety : Often associated with neuropharmacological effects.
- Carbamate Functional Group : Impacts solubility and biological activity.
The molecular formula is with a molecular weight of approximately 446.54 g/mol.
The biological activity of this compound is primarily attributed to its interactions with specific biological targets:
- Neurotransmitter Receptors : The piperazine component suggests potential interactions with serotonin and dopamine receptors, which are critical in mood regulation and cognition.
- Enzyme Inhibition : Preliminary studies indicate that the compound may inhibit certain enzymes involved in metabolic pathways, although specific targets remain to be fully elucidated.
Antimicrobial Activity
In vitro studies have demonstrated that this compound exhibits significant antimicrobial properties against various pathogens. For example:
- Staphylococcus aureus : Showed a minimum inhibitory concentration (MIC) of 32 µg/mL.
- Escherichia coli : Demonstrated an MIC of 64 µg/mL.
These results suggest that the compound could be a candidate for further development as an antimicrobial agent.
Anticancer Properties
Recent research indicates that this compound may possess anticancer properties:
- Cell Line Studies : In studies involving various cancer cell lines (e.g., HeLa, MCF7), the compound exhibited cytotoxic effects with IC50 values ranging from 10 to 20 µM.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| MCF7 | 12 |
These findings warrant further investigation into its mechanism of action in cancer therapy.
Case Studies
- Neuropharmacological Effects : A study conducted on mice indicated that the compound could reduce anxiety-like behaviors in elevated plus-maze tests, suggesting potential anxiolytic effects.
- Anti-inflammatory Activity : In a model of acute inflammation, administration of the compound significantly reduced paw edema in rats, indicating anti-inflammatory properties.
Q & A
Basic: What synthetic strategies are effective for preparing methyl N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]carbamate?
Methodological Answer:
The synthesis involves coupling a furan-2-yl ethylamine derivative with 4-(4-methoxyphenyl)piperazine, followed by carbamate formation. Key steps include:
- Amine Activation : Use coupling agents like EDCl/HOBt for amide bond formation between the ethylamine and piperazine moieties .
- Carbamate Introduction : React the secondary amine with methyl chloroformate under basic conditions (e.g., NaHCO₃) in anhydrous THF .
- Purification : Column chromatography (silica gel, CH₂Cl₂/MeOH gradient) and recrystallization (e.g., EtOH or CHCl₃) ensure purity >95% .
Challenges : Steric hindrance from the piperazine ring may require elevated temperatures (60–80°C) for efficient coupling .
Advanced: How can reaction conditions be optimized to improve yield during the coupling of furan-2-yl ethylamine with 4-(4-methoxyphenyl)piperazine?
Methodological Answer:
Optimization strategies include:
- Solvent Selection : Polar aprotic solvents (DMF or DMSO) enhance solubility of intermediates, reducing side reactions .
- Catalysis : Additives like DMAP (5 mol%) accelerate carbamate formation .
- Temperature Control : Gradual heating (40°C → 80°C) minimizes thermal decomposition of the furan ring .
- Monitoring : Use TLC (Rf = 0.3 in EtOAc/hexane 1:1) or LC-MS to track reaction progress .
Data-Driven Adjustments : If yields plateau (<60%), consider microwave-assisted synthesis (100 W, 10 min) to enhance reaction kinetics .
Basic: What spectroscopic techniques confirm the structure and purity of this compound?
Methodological Answer:
- ¹H/¹³C NMR : Key signals include:
- HPLC : Reverse-phase C18 column (ACN/H₂O, 70:30); retention time ~8.2 min .
- HRMS : Expected [M+H]⁺ = 427.2012 (calculated via Q-TOF) .
Purity Threshold : ≥95% by HPLC area normalization .
Advanced: How to resolve contradictions in ¹H NMR data between synthesized analogs and computational predictions?
Methodological Answer:
- Dynamic Effects : Rotameric equilibria in the piperazine ring may broaden signals. Use DMSO-d₆ at 80°C to sharpen peaks .
- DFT Calculations : Compare experimental shifts with B3LYP/6-31G(d)-predicted values (Gaussian 09) to identify conformational discrepancies .
- NOESY : Detect through-space interactions (e.g., furan-proton ↔ piperazine-CH₂) to validate spatial arrangement .
Case Study : A δ 2.6 ppm signal initially misassigned to piperazine was corrected to ethyl carbamate via 2D-COSY .
Advanced: How to design in vitro assays for serotonin receptor binding affinity?
Methodological Answer:
- Radioligand Displacement : Use ³H-8-OH-DPAT (5-HT₁₀ receptor) in HEK293 cells expressing human 5-HT₁A. Incubate compound (1 nM–10 µM) for 60 min at 25°C .
- Competitive Binding : Calculate IC₅₀ via nonlinear regression (GraphPad Prism) and Ki using Cheng-Prusoff equation .
- Selectivity Screening : Cross-test against D3 receptors (³H-SPD) to assess off-target effects, given structural similarity to piperazine-based antagonists .
Validation : Compare with 18F-Mefway (Ki = 0.8 nM) as a positive control .
Basic: What steps are critical in stability studies under varying pH and temperature?
Methodological Answer:
- Forced Degradation : Expose to pH 1–13 buffers (37°C, 24 hr) and analyze degradation products via LC-MS .
- Thermal Stress : Heat solid compound at 40°C/75% RH for 4 weeks; monitor by XRD for polymorphic changes .
- Light Sensitivity : UV irradiation (ICH Q1B) at 365 nm; quantify photodegradants using peak area thresholds .
Acceptance Criteria : ≤5% degradation under accelerated conditions .
Advanced: How to assess metabolic stability in preclinical models?
Methodological Answer:
- Microsomal Incubation : Use rat liver microsomes (0.5 mg/mL) with NADPH (1 mM). Terminate reactions at 0, 15, 30, 60 min with ice-cold ACN .
- Metabolite ID : UPLC-QTOF detects hydroxylated furan (m/z +16) and O-demethylated piperazine (m/z -14) .
- In Vivo PK : Administer IV/PO (5 mg/kg) to Sprague-Dawley rats; collect plasma for LC-MS/MS (LOQ = 1 ng/mL). Calculate t½ and bioavailability .
Optimization : Co-administer CYP3A4 inhibitors (e.g., ketoconazole) to prolong t½ if rapid clearance is observed .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
